molecular formula C18H29N3O B10914607 N,N-dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide

N,N-dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10914607
M. Wt: 303.4 g/mol
InChI Key: RSWKFNBRZHPNJO-UHFFFAOYSA-N
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Description

N~5~,N~5~-Dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N~5~-Dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of ethyl 5-ethynylanthranilate with substituted hydrazines and hydrazides . The reaction conditions often include the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring . The process may also involve one-pot multicomponent reactions, which are efficient and yield high purity products .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~5~,N~5~-Dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyrazole ring.

Mechanism of Action

The mechanism of action of N5,N~5~-Dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~,N~5~-Dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dicyclohexyl and ethyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

N,N-dicyclohexyl-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C18H29N3O/c1-2-20-17(13-14-19-20)18(22)21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h13-16H,2-12H2,1H3

InChI Key

RSWKFNBRZHPNJO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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